molecular formula C19H21N3O7S B2433341 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251710-82-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2433341
CAS RN: 1251710-82-3
M. Wt: 435.45
InChI Key: DOKADUSTISODQX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H21N3O7S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Inhibitory Potential : Compounds with benzodioxane and acetamide moieties, similar to the requested chemical structure, have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, suggesting potential for treating diabetes and neurodegenerative disorders (Abbasi et al., 2019).

  • Anti-Diabetic Potential : Some derivatives have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating a possibility for Type-2 diabetes treatment (Abbasi et al., 2023).

  • Antibacterial and Antifungal Activities : Certain compounds with the benzodioxin-6-yl motif have shown promising antibacterial and antifungal potential, along with low hemolytic activity, which could be beneficial in treating infectious diseases (Abbasi et al., 2020).

  • Potential for Alzheimer's Disease and Type-2 Diabetes : A series of related compounds showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, suggesting therapeutic potential for Alzheimer's disease and Type-2 diabetes (Abbasi et al., 2019).

  • Bacterial Biofilm Inhibition : Some derivatives have been found to inhibit bacterial biofilms effectively, indicating potential use in preventing bacterial infections (Abbasi et al., 2020).

  • Anticancer and Kinase Inhibitory Activities : Derivatives containing thiazole instead of pyridine have shown Src kinase inhibitory activities and potential as anticancer agents (Fallah-Tafti et al., 2011).

  • Antimicrobial and Anti-Inflammatory Potential : These compounds have been shown to possess suitable antibacterial potential and could be used as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

  • Potential as Anticonvulsants : Specific derivatives have exhibited promising anticonvulsant activity, suggesting their use in treating seizures (Amir et al., 2012).

  • Broad-Spectrum Antifungal Agents : Some derivatives have been identified as potent antifungal agents, particularly against Candida and Aspergillus species (Bardiot et al., 2015).

  • Antibacterial Agents and Enzyme Inhibitors : These compounds have been found to be potent antibacterial agents and moderate enzyme inhibitors, which could be beneficial in various therapeutic applications (Abbasi et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c23-18(20-14-1-3-16-17(11-14)29-10-9-28-16)13-21-12-15(2-4-19(21)24)30(25,26)22-5-7-27-8-6-22/h1-4,11-12H,5-10,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKADUSTISODQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

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